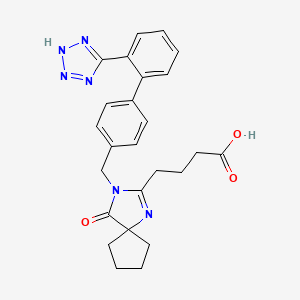

Irbesartan metabolite 3

Description

Properties

CAS No. |

208923-63-1 |

|---|---|

Molecular Formula |

C25H26N6O3 |

Molecular Weight |

458.5 g/mol |

IUPAC Name |

4-[4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-2-yl]butanoic acid |

InChI |

InChI=1S/C25H26N6O3/c32-22(33)9-5-8-21-26-25(14-3-4-15-25)24(34)31(21)16-17-10-12-18(13-11-17)19-6-1-2-7-20(19)23-27-29-30-28-23/h1-2,6-7,10-13H,3-5,8-9,14-16H2,(H,32,33)(H,27,28,29,30) |

InChI Key |

SQPSUXCOWHFKKF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(C1)C(=O)N(C(=N2)CCCC(=O)O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 |

Origin of Product |

United States |

Structural Elucidation and Formation Pathway of Irbesartan Metabolite 3

Biotransformation of Irbesartan

Irbesartan is metabolized through oxidation and glucuronidation. The oxidative metabolism is principally mediated by the cytochrome P450 isoenzyme CYP2C9. nih.govnih.govdrugbank.com This enzymatic system is responsible for the formation of several hydroxylated metabolites.

One of the primary oxidative pathways involves the hydroxylation of the butyl side chain of Irbesartan at the omega-1 position. This initial step leads to the formation of a monohydroxylated metabolite, designated as M2. Subsequently, further oxidation of the hydroxyl group of the M2 metabolite results in the formation of a keto metabolite, which is identified as Irbesartan metabolite 3 (M3). nih.gov

The structural confirmation of Irbesartan's metabolites, including the precursor to M3, has been accomplished through a combination of advanced analytical techniques. Urinary metabolites of Irbesartan have been isolated and their structures elucidated using mass spectroscopy, proton nuclear magnetic resonance (¹H NMR), and high-performance liquid chromatography (HPLC) retention times. nih.govdrugbank.com While specific detailed spectroscopic data for M3 is not extensively published, its structural identity as the keto derivative of the ω-1 monohydroxy metabolite is established through these comprehensive metabolic studies.

The analytical techniques employed provide crucial information for structural determination. Mass spectrometry offers precise molecular weight and fragmentation data, which helps in identifying the elemental composition and core structure of the metabolites. NMR spectroscopy provides detailed information about the chemical environment of protons and carbon atoms, allowing for the precise mapping of structural modifications, such as the introduction of a keto group in the case of M3. HPLC is used to separate the various metabolites from biological matrices, and their retention times provide an additional layer of identification.

Comprehensive Biotransformation Scheme Detailing Irbesartan to M3 Conversion

The metabolic conversion of Irbesartan to metabolite M3 follows a sequential oxidative pathway, primarily catalyzed by the cytochrome P450 enzyme, CYP2C9. nih.govnih.govdrugbank.com

The biotransformation can be summarized in the following steps:

Omega-1 Hydroxylation of Irbesartan: The process is initiated with the oxidation of the butyl side chain of the Irbesartan molecule. The CYP2C9 enzyme introduces a hydroxyl group (-OH) at the third carbon (ω-1 position) of the n-butyl chain. This reaction converts Irbesartan into its monohydroxylated metabolite, M2.

Oxidation of the Hydroxyl Group: The newly formed hydroxyl group on the M2 metabolite is then further oxidized. This oxidation converts the secondary alcohol group into a ketone (C=O) group. This final step in the sequence yields this compound (M3).

Enzymatic Kinetic Parameters for Irbesartan Oxidation

| Parameter | Value |

|---|---|

| Enzyme | Cytochrome P450 2C9 (CYP2C9) |

| Michaelis-Menten Constant (Km) | 54 ± 6.5 µM nih.gov |

| Maximum Velocity (Vmax) | 0.62 ± 0.18 nmol/min/mg nih.gov |

These kinetic parameters indicate a moderate affinity of CYP2C9 for Irbesartan and a specific rate of its metabolism under saturating substrate conditions.

Enzymology of Irbesartan Metabolite 3 Formation

Genetic Polymorphisms and Their Influence on Metabolite 3 Formation

Genetic variations within the CYP2C9 gene can lead to the expression of enzyme variants with altered catalytic activity, significantly impacting the metabolism of its substrates, including Irbesartan (B333). researchgate.net

The CYP2C93 allele is a well-studied variant that results in an enzyme with markedly reduced metabolic activity compared to the wild-type enzyme (CYP2C9*1). researchgate.netmdpi.com Individuals carrying the CYP2C93 allele exhibit a decreased ability to metabolize Irbesartan. nih.gov

This reduced metabolism in carriers of variant alleles leads to significant changes in the pharmacokinetic profile of Irbesartan. johnshopkins.edu Studies in Chinese and Korean populations have demonstrated that individuals with the CYP2C91/3 genotype have significantly higher plasma concentrations of the parent drug compared to those with the wild-type CYP2C91/1 genotype. nih.govjohnshopkins.edunih.gov This is a direct consequence of reduced metabolic clearance. For instance, one study found that the oral clearance of Irbesartan was approximately 39.3% lower in subjects with the CYP2C91/*3 genotype compared to wild-type subjects. nih.gov

| Genotype | Parameter | Fold Increase vs. 1/1 | Change in Oral Clearance vs. 1/1 | Reference |

|---|---|---|---|---|

| CYP2C91/3 | Max Plasma Concentration (Cmax) | 1.56-fold higher | 39.3% lower | nih.gov |

| CYP2C91/3 | Area Under the Curve (AUC) | 1.64-fold higher |

The genetic polymorphisms in CYP2C9 have direct pharmacogenetic implications for the production of Irbesartan's metabolites. Because carriers of loss-of-function alleles like CYP2C93 metabolize Irbesartan at a slower rate, the formation of oxidative metabolites, including metabolite 3, is consequently decreased. nih.govmdpi.com

The clinical consequence is an increased exposure to the parent drug, Irbesartan, and a decreased formation of its metabolites. mdpi.comresearchgate.net This shift in the metabolic ratio (parent drug to metabolite) is a key pharmacogenetic outcome. Since the metabolites of Irbesartan are considered to have no significant pharmacological activity, the reduced metabolism in carriers of the CYP2C93 allele can lead to a more pronounced pharmacodynamic response to the drug. mdpi.com Therefore, an individual's CYP2C9 genotype is a significant predictor of their metabolic capacity for Irbesartan and, by extension, the rate of production for its oxidative metabolites. researchgate.net

Analytical Methodologies for Irbesartan Metabolite 3 Characterization and Quantification

Sample Preparation Techniques for Biological Matrices (e.g., Human Urine, Plasma, Feces)

Effective sample preparation is paramount to remove interfering endogenous substances and concentrate the analyte of interest prior to instrumental analysis. The choice of technique depends on the nature of the biological matrix and the concentration of the metabolite. For Irbesartan (B333) and its metabolites, including metabolite 3, several methods have been successfully applied. nih.gov

Liquid-Liquid Extraction (LLE): This is a conventional and widely used technique for the extraction of Irbesartan and its metabolites from plasma. semanticscholar.org LLE partitions compounds between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The selection of the organic solvent is crucial for achieving high extraction efficiency.

Procedure: Plasma samples are often acidified, and an appropriate organic solvent or a mixture of solvents is added. After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte is collected and evaporated to dryness. The residue is then reconstituted in the mobile phase for chromatographic analysis.

Research Findings: Studies on Irbesartan have demonstrated the efficacy of solvent systems such as ethyl acetate (B1210297):n-hexane and diethyl ether:dichloromethane for extracting the parent drug and its metabolites from human plasma.

Solid-Phase Extraction (SPE): SPE is a more selective and often more efficient technique than LLE, providing cleaner extracts and higher recovery rates. It is particularly useful for complex matrices like urine and plasma.

Procedure: The sample is loaded onto a cartridge packed with a solid adsorbent (the stationary phase). Interfering substances are washed away with a specific solvent, and the analyte of interest is then eluted with a different solvent.

Research Findings: For the analysis of angiotensin II receptor antagonists like Irbesartan and their metabolites, C8 or C18 reversed-phase SPE cartridges are commonly employed. The process involves conditioning the cartridge, loading the pre-treated sample, washing to remove interferences, and finally eluting the metabolites. This technique has been successfully used for the determination of Irbesartan in human plasma.

Protein Precipitation: This is a rapid method for removing proteins from plasma samples before analysis.

Procedure: A precipitating agent, typically a water-miscible organic solvent like acetonitrile (B52724), is added to the plasma sample. This denatures and precipitates the proteins, which are then removed by centrifugation. The resulting supernatant contains the drug and its metabolites.

Research Findings: While simple and fast, protein precipitation may be less clean than LLE or SPE, potentially leading to matrix effects in subsequent LC-MS analysis. It is often employed in high-throughput screening.

| Technique | Biological Matrix | Typical Solvents/Materials | Key Advantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Plasma, Urine | Ethyl acetate, n-Hexane, Diethyl ether, Dichloromethane | Cost-effective, well-established |

| Solid-Phase Extraction (SPE) | Plasma, Urine, Feces | C8 or C18 cartridges, Methanol, Acetonitrile | High selectivity, cleaner extracts, high recovery |

| Protein Precipitation | Plasma | Acetonitrile | Rapid, simple, suitable for high-throughput |

Chromatographic Separation Strategies

Chromatography is essential for separating Irbesartan metabolite 3 from the parent drug, other metabolites, and any remaining endogenous components from the biological matrix.

HPLC is the cornerstone technique for the separation and quantification of Irbesartan and its metabolites. nih.govijpsm.com Biotransformation profiles of Irbesartan in human urine, feces, and plasma have been successfully determined using HPLC. nih.gov

Stationary Phases: Reversed-phase columns, particularly C8 and C18, are predominantly used. These columns provide excellent separation for the relatively non-polar Irbesartan and its more polar hydroxylated metabolites.

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate (B84403) buffer) and an organic modifier (like acetonitrile or methanol). Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of all metabolites within a reasonable run time.

Detection: HPLC systems are commonly coupled with UV detectors for quantification. However, for metabolite identification and sensitive quantification in complex matrices, coupling with a mass spectrometer (LC-MS) is the preferred method.

| Parameter | Commonly Used Options | Purpose |

|---|---|---|

| Column Type | Reversed-Phase C8, C18 | Separation based on hydrophobicity. |

| Mobile Phase (Aqueous) | Ammonium acetate buffer, Phosphate buffer | Controls pH and provides conductivity for MS detection. |

| Mobile Phase (Organic) | Acetonitrile, Methanol | Elutes analytes from the column. |

| Elution Mode | Gradient Elution | Resolves compounds with a wide range of polarities. |

| Detector | UV, Mass Spectrometry (MS) | Quantification and structural identification. |

HPTLC is another valuable chromatographic technique that can be applied to the analysis of Irbesartan and its related compounds. ijpsm.comresearchgate.net It offers advantages such as high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. researchgate.net

Stationary Phase: HPTLC separations are typically performed on plates pre-coated with silica (B1680970) gel 60F254. nih.govnih.gov

Mobile Phase: A mixture of solvents is used to develop the chromatogram. For Irbesartan, mobile phases such as acetonitrile:chloroform and ethyl acetate:toluene:formic acid have been reported. nih.govresearchgate.net

Detection and Quantification: After development, the separated bands are visualized under UV light. Quantification is performed using a densitometer, which measures the reflectance or absorbance of the spots. researchgate.netresearchgate.net While not as commonly used for metabolite profiling as HPLC, HPTLC can serve as a rapid screening tool. Studies have shown that HPTLC methods can effectively separate Irbesartan from its degradation products, indicating its potential for resolving metabolites as well. nih.gov

Advanced Spectrometric and Spectroscopic Approaches for Structural Confirmation

Following chromatographic separation, advanced spectroscopic techniques are required to definitively identify the structure of this compound, confirming the hydroxylation on the spirocyclopentane ring.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the structural elucidation of drug metabolites. nih.gov

Time-of-Flight (TOF) MS: LC-MS/TOF provides high-resolution mass data, enabling the determination of the accurate mass of the metabolite. nih.govscilit.comresearchgate.net The addition of an oxygen atom (hydroxylation) to Irbesartan (C₂₅H₂₈N₆O, molecular weight 428.23) results in a metabolite with a molecular weight of 444.22. High-resolution MS can confirm this mass with high accuracy (typically within 5 ppm), which strongly supports the elemental composition (C₂₅H₂₈N₆O₂) of a hydroxylated metabolite. researchgate.net

Tandem Mass Spectrometry (MS/MS or MSn): To determine the location of the hydroxyl group, tandem mass spectrometry is employed. nih.gov The metabolite ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. By comparing the fragmentation pattern of the metabolite to that of the parent drug, the site of modification can be deduced. For this compound, the fragmentation would differ from that of other hydroxylated metabolites (e.g., hydroxylation on the butyl side chain) due to the altered stability of fragments involving the spirocyclopentane ring. Establishing a complete mass fragmentation pathway of the parent drug is a crucial first step in this process. nih.govresearchgate.net

While MS provides strong evidence for the structure, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive confirmation by mapping the complete chemical structure. nih.govhyphadiscovery.com The structures of Irbesartan's urinary metabolites have been successfully elucidated using proton NMR. nih.gov

1H NMR: A one-dimensional proton NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the introduction of a hydroxyl group on the spirocyclopentane ring would cause significant changes in the chemical shifts and splitting patterns of the protons attached to that ring compared to the parent Irbesartan. Protons on the carbon bearing the hydroxyl group (methine proton) and adjacent carbons would show the most pronounced shifts.

2D COSY (Correlation Spectroscopy): A 2D COSY experiment reveals which protons are coupled to each other (i.e., are on adjacent carbons). This is invaluable for tracing the connectivity of the atoms within the spirocyclopentane ring. By analyzing the cross-peaks in the COSY spectrum, the position of the newly formed methine proton (CH-OH) can be confirmed relative to its neighbors, thus pinpointing the exact location of hydroxylation.

LC-NMR: For complex mixtures of metabolites, online LC-NMR techniques can be used. nih.govresearchgate.net The HPLC system separates the metabolites, and the eluent flows directly into the NMR spectrometer, allowing for the acquisition of NMR spectra for each individual, purified metabolite. This hyphenated technique is particularly powerful for verifying tentative structures assigned by LC-MS. nih.govresearchgate.net

On-Line Hydrogen/Deuterium (B1214612) Exchange Studies for Labile Hydrogen Identification

On-line hydrogen/deuterium (H/D) exchange coupled with mass spectrometry (MS) is a powerful technique for the structural characterization of drug metabolites like those of Irbesartan. nih.gov This method is particularly useful for identifying the number of labile hydrogens (typically attached to O, N, or S atoms) within a molecule. nih.gov The process involves introducing a deuterium source, such as D₂O, into the mobile phase of a liquid chromatography (LC) system. nih.gov As the analyte passes through, labile protons exchange with deuterons, resulting in a mass shift that is detectable by MS. nih.gov

This mass shift directly corresponds to the number of exchangeable hydrogens, providing critical information for elucidating the structure of an unknown metabolite. nih.gov For instance, in studies of Irbesartan's degradation products, which serve as a proxy for metabolic pathways, on-line H/D exchange was instrumental in obtaining data on their fragment patterns and the number of labile hydrogens. nih.gov This information, combined with accurate mass measurements from Time-of-Flight (TOF) MS, helps in assigning tentative molecular structures. nih.gov The technique is highly effective for identifying metabolites formed through processes like oxidation and dealkylation. nih.gov

Other Analytical Detection Techniques for Metabolite Detection and Quantification

Beyond mass spectrometry-based methods, a variety of other analytical techniques are employed for the detection and quantification of Irbesartan and its metabolites.

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of Irbesartan in bulk and pharmaceutical forms. ijpsm.comsciencescholar.us The method is based on measuring the absorption of monochromatic light by the compound in the near-ultraviolet region (200-380 nm). ajpaonline.com For Irbesartan, the maximum absorbance (λmax) is typically observed around 244-246.4 nm. ajpaonline.comwalshmedicalmedia.com Spectrophotometric methods have been developed that demonstrate linearity across concentration ranges of 4-12 µg/mL and 10-35 µg/mL. walshmedicalmedia.comijrpc.com

Spectrofluorimetry offers enhanced sensitivity and selectivity for quantification. This technique measures the fluorescence emitted by a compound after it absorbs light. researchgate.net Methods have been developed to measure the native fluorescence of Irbesartan, as well as its fluorescence after reacting with a derivatizing agent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl). researchgate.netresearchgate.net These methods can be applied to determine the presence of Irbesartan and its metabolites in various samples. researchgate.netresearchgate.net

Below is a table summarizing various spectrophotometric and spectrofluorimetric methods developed for Irbesartan analysis.

| Method | Technique | Wavelength (nm) | Concentration Range | Reference |

| Method A | UV Spectrophotometry | λmax at 270 | 4-12 µg/mL | ijrpc.com |

| Method B | UV Spectrophotometry | λmax at 246.4 | 10-35 µg/mL | walshmedicalmedia.com |

| Method C | UV Spectrophotometry | λmax at 244 | Not Specified | ajpaonline.com |

| Method D | Spectrofluorimetry (Native) | λex 250, λem 785 | 1-6 mg/mL | researchgate.netjocpr.com |

| Method E | Spectrofluorimetry (with NBD-Cl) | λex 465, λem 534 | 2.5-8 µg/mL | researchgate.net |

Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. nih.gov It offers advantages such as high efficiency, rapid analysis, and low consumption of reagents. nih.gov Capillary Zone Electrophoresis (CZE), the most common mode of CE, has been optimized for the analysis of angiotensin-II-receptor antagonists, including Irbesartan. cumhuriyet.edu.tr

Polarographic methods, a type of voltammetry, have also been developed for the quantification of Irbesartan. researchgate.netdergipark.org.tr These electrochemical techniques involve measuring the current as a function of the applied potential. researchgate.net Methods like square wave and differential pulse polarography have been validated for determining Irbesartan in pharmaceutical preparations, showing linearity in the concentration range of 5 to 70 μg/mL. researchgate.netdergipark.org.tr

| Technique | Method | Linear Concentration Range | Key Findings | Reference |

| Polarography | Square Wave & Differential Pulse | 5-70 μg/mL | Average recovery of 99.8% in pharmaceutical preparations. | researchgate.netdergipark.org.tr |

| Voltammetry | Square-Wave Adsorptive Cathodic Stripping | 3.0x10⁻⁹ to 7.0x10⁻⁹ mol L⁻¹ | High sensitivity for quantification in bulk form and spiked human serum. | researchgate.net |

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. These techniques are particularly useful for optimizing analytical methods and for the simultaneous determination of multiple components in a mixture, which is often the case in metabolite analysis. mdpi.comnih.gov For instance, experimental design, a chemometric approach, has been used to optimize High-Performance Liquid Chromatography (HPLC) methods for the simultaneous analysis of Irbesartan and other drugs. mdpi.comnih.gov By systematically varying factors like mobile phase composition, pH, and temperature, the optimal conditions for separation can be efficiently determined. mdpi.com

Multivariate calibration methods such as Partial Least Squares (PLS) and Principal Component Regression (PCR) allow for the quantification of analytes in mixtures with severe spectral overlap, eliminating the need for prior separation steps. semanticscholar.org These techniques use information from the entire spectrum (e.g., 200-350 nm) to build a regression model that correlates the spectral data to the concentration of each component, enabling the analysis of complex samples containing a parent drug and multiple metabolites. semanticscholar.org

Metabolomics-Based Strategies for Comprehensive Metabolite Discovery (e.g., Spectral Matching and Homology)

Metabolomics provides a global view of the metabolites present in a biological sample, making it a powerful tool for discovering novel metabolites like this compound. nih.govmdpi.com The typical workflow involves using a high-resolution separation technique, most commonly LC, coupled with high-resolution mass spectrometry (LC-MS/MS). nih.gov

Once the analytical data is acquired, a crucial step is metabolite identification. This is often achieved through spectral matching . nih.govfu-berlin.de The experimental MS/MS fragmentation spectrum of a potential metabolite is compared against spectra in extensive databases or spectral libraries. nih.gov A high similarity score between the experimental spectrum and a library spectrum provides confidence in the metabolite's identification. nih.govnih.gov Major public and commercial spectral libraries used for this purpose include MassBank, METLIN, and mzCloud. creative-proteomics.com

When a metabolite is not present in any spectral library, its structure may be inferred through homology . This involves identifying structurally related metabolites by observing characteristic mass shifts and fragmentation patterns corresponding to common metabolic transformations (e.g., hydroxylation, glucuronidation) relative to the parent drug or other known metabolites. This comprehensive, untargeted approach allows for the discovery and tentative identification of previously uncharacterized metabolites in a biological system.

In Vitro and Comparative Biotransformation Studies of Irbesartan Metabolite 3

Assessment of Irbesartan (B333) Metabolite 3 Formation in In Vitro Systems

In vitro models are essential tools for investigating the metabolic pathways of xenobiotics. For Irbesartan metabolite 3, these systems have been employed to elucidate its formation kinetics and the enzymes responsible for its generation.

Metabolic Stability and Formation Kinetics in Hepatic Microsomes

| Parameter | Value |

|---|---|

| K_m | 54 ± 6.5 µM |

| V_max | 0.62 ± 0.18 nmol/min/mg protein |

This table presents the kinetic constants for the entire oxidative metabolic process of Irbesartan.

Studies Utilizing Recombinant Human Cytochrome P450 Enzymes

To identify the specific enzymes responsible for the formation of this compound, studies have been conducted with recombinant human cytochrome P450 (CYP) enzymes. These investigations have definitively identified CYP2C9 as the major isoform involved in the oxidative metabolism of irbesartan nih.gov.

Experiments using microsomes containing recombinant human liver CYP2C9 confirmed its capability to oxidize irbesartan, leading to the formation of its hydroxylated precursors and subsequently this compound nih.gov. The involvement of other CYP isoforms, such as CYP3A4, in the oxidation of irbesartan has been found to be negligible nih.gov. Inhibition studies have further solidified the role of CYP2C9. Sulfaphenazole, a potent and selective inhibitor of CYP2C9, markedly inhibits the oxidation of irbesartan in human liver microsomes nih.gov.

Cross-Species Metabolic Comparisons (e.g., Human, Rat, Macaque)

The metabolic profile of a drug can vary significantly between species. Therefore, cross-species comparisons are a critical component of preclinical drug development. For irbesartan, metabolic studies have been conducted in humans, rats, and macaques.

In both humans and animal models, irbesartan is metabolized through glucuronidation and oxidation nih.govnih.gov. The primary oxidative pathways involve hydroxylation of the butyl side chain and the spirocyclopentane ring, which are precursors to further oxidized metabolites like this compound nih.gov.

While direct quantitative comparisons of this compound levels across these species are not extensively detailed in the literature, some general observations can be made. In studies with rats and macaques, irbesartan was the main circulating compound, and its metabolism involved hydroxylation and further oxidation nih.gov. This suggests that the pathway leading to the formation of this compound is active in these species.

Table 2: Comparative Presence of Irbesartan Metabolic Pathways in Different Species

| Species | Primary Metabolic Pathways |

|---|---|

| Human | Glucuronidation, Oxidation (Hydroxylation, further oxidation to keto metabolites) |

| Rat | Glucuronidation, Oxidation (Hydroxylation, further oxidation) |

| Macaque | Glucuronidation, Oxidation (Hydroxylation, further oxidation) |

This table provides a qualitative comparison of the major metabolic routes of Irbesartan in different species.

Role of this compound in Overall Irbesartan Metabolic Clearance

In humans, after administration of radiolabeled irbesartan, approximately 20% of the radioactivity is recovered in the urine and the remainder in the feces nih.gov. Unchanged irbesartan and its glucuronide conjugate are significant components in urine. The predominant oxidative metabolite found in human urine is the ω-1 hydroxylated metabolite, which is the precursor to this compound nih.gov. This hydroxylated metabolite accounts for about 25% of the urinary radioactivity nih.gov.

While the precise percentage of the total metabolic clearance attributed specifically to the formation and elimination of this compound is not explicitly stated in the literature, it is clear that the oxidative pathway leading to its formation is a significant contributor to the biotransformation of irbesartan. However, in plasma, none of the circulating metabolites, including metabolite 3, exceed 9% of the total plasma radioactivity, with the parent drug, irbesartan, being the predominant component (76-88%) nih.gov. This indicates that while the oxidative metabolism is a key clearance pathway, the systemic exposure to any single metabolite, including metabolite 3, is relatively low compared to the parent drug.

Theoretical and Computational Investigations of Irbesartan Metabolite 3

Molecular Modeling and Simulation Approaches

Molecular modeling techniques are instrumental in understanding the three-dimensional structure and energetics of molecules like Irbesartan (B333) metabolite 3. These methods range from classical mechanics to more sophisticated quantum mechanical calculations.

Molecular mechanics and semi-empirical methods offer a computationally efficient way to study molecular systems. The PM3 (Parameterization Method 3) semi-empirical method has been utilized to calculate the heat of formation and solvation energy of Irbesartan and its metabolites. scialert.net These calculations provide foundational energetic data for the molecule.

Heat of Formation (PM3): This value represents the enthalpy change when a compound is formed from its constituent elements in their standard states.

Solvation Energy (PM3): This calculation estimates the energy change when a solute is transferred from a vacuum to a solvent. For Irbesartan metabolite 3, the calculated solvation energy from PM3 calculations is -16.12 kcal/mol, suggesting its solubility in water. scialert.net

Table 1: PM3 Calculated Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Heat of Formation | Data not available in search results | kcal/mol |

| Solvation Energy | -16.12 | kcal/mol |

Density Functional Theory (DFT) provides a more accurate description of the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional, combined with a basis set like 6-31G*, is a common level of theory for such investigations. scialert.net DFT calculations have been employed to determine the optimized geometry, energies, and electronic properties of Irbesartan's metabolites. scialert.net These calculations indicate that Irbesartan and its metabolites, including M3, are kinetically inert. scialert.netscialert.net

Electronic Structure Analysis and Reactivity Prediction

The electronic properties of a molecule are key to understanding its reactivity and potential interactions with other molecules.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference (gap) between the HOMO and LUMO is a critical parameter for determining molecular reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity. scialert.net

For Irbesartan and its metabolites, DFT calculations have shown that the LUMO-HOMO energy differences are moderately large, ranging from 5.0 to 5.2 eV. scialert.netscialert.net This indicates that these compounds, including metabolite M3, are kinetically inert. scialert.netscialert.net In the case of M3, the HOMOs with high electron density are primarily located on the non-hydrogen atoms of the 1,3-diazaspiro and phenyl rings. scialert.net The LUMOs are mostly centered on the non-hydrogen atoms of the tetrazole and phenyl rings. scialert.net

Table 2: DFT Calculated Electronic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | Specific value not available in search results | eV |

| LUMO Energy | Specific value not available in search results | eV |

| LUMO-HOMO Energy Difference | 5.0 - 5.2 (range for all metabolites) | eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is useful for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. Green areas represent neutral potential. scialert.net

For Irbesartan metabolite M3, the MEP map shows the distribution of electrostatic potential on the molecular surface, highlighting electron-rich and electron-deficient regions that could be involved in molecular interactions. scialert.net

Solvation Thermodynamics and Dipole Moment Analysis

The solvation properties and dipole moment of a molecule influence its solubility and how it orients itself in an electric field.

The calculated solvation energy for Irbesartan metabolite M3 using the PM3 method is -16.12 kcal/mol. scialert.net This value provides an indication of its interaction with a solvent, with more negative values generally suggesting better solubility. scialert.net

Table 3: Solvation and Dipole Moment Data for this compound

| Property | Value | Unit | Calculation Method |

|---|---|---|---|

| Solvation Energy | -16.12 | kcal/mol | PM3 |

| Dipole Moment | 6.2 | D | DFT |

Prediction of Kinetic Inertness and Chemical Stability

The evaluation of a metabolite's kinetic inertness and chemical stability is fundamental to understanding its persistence and reactivity within biological systems. Theoretical and computational chemistry provide powerful, non-invasive methods to predict these characteristics for molecules such as this compound. These in silico investigations offer critical insights into the electronic structure, reactivity, and potential degradation pathways of the compound.

Computational techniques, particularly Density Functional Theory (DFT), are instrumental in this predictive process. A key parameter derived from DFT calculations is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a well-established indicator of a molecule's kinetic stability. A larger gap signifies that more energy is required to excite an electron to a higher energy state, which is a prerequisite for many chemical reactions. Consequently, molecules with a large HOMO-LUMO gap are generally considered to be less reactive and more kinetically stable, or "kinetically inert."

A significant molecular modeling analysis was conducted on Irbesartan and its seven metabolites using DFT calculations at the B3LYP/6-31G* level. scialert.net This research found that Irbesartan and all its metabolites possess large HOMO-LUMO energy differences, specifically in the range of 5.0 to 5.2 eV. scialert.net This finding indicates that Irbesartan metabolites, including a compound like this compound, are predicted to be kinetically inert. scialert.net

Further computational analysis can map the molecular electrostatic potential to identify electron-deficient regions on the molecule's surface. scialert.net Such regions could theoretically be susceptible to nucleophilic attack from biological molecules like glutathione (B108866) or the nucleobases in DNA. scialert.net However, the high kinetic inertness suggested by the large HOMO-LUMO gap implies that the rate of such potential adverse reactions would likely be very low. scialert.net This inherent stability is a crucial factor in the molecule's safety profile.

In addition to electronic properties, computational models can predict chemical stability by simulating potential degradation pathways, such as hydrolysis or oxidation. nih.govnih.gov By calculating the activation energies for these reactions, researchers can identify the most probable routes of degradation and estimate the compound's half-life under various conditions. For instance, experimental studies on the parent drug, Irbesartan, have shown it degrades under hydrolytic (acidic and basic) and photolytic conditions, providing a basis for theoretical modeling of similar pathways for its metabolites. nih.gov

The following interactive table summarizes the key theoretical parameters used to assess the stability of Irbesartan metabolites.

Table 1: Theoretical and Computational Parameters for Predicting the Stability of Irbesartan Metabolites The values are based on published research and representative computational data.

| Parameter | Calculated Value Range | Implication for Stability |

|---|---|---|

| HOMO-LUMO Energy Gap (eV) | 5.0 - 5.2 scialert.net | A large gap indicates high kinetic inertness and low chemical reactivity. scialert.net |

| Molecular Surface Potentials | Presence of electron-deficient (positive) regions scialert.net | Indicates potential sites for nucleophilic attack, though reactivity is limited by high kinetic inertness. scialert.net |

| Activation Energy for Hydrolysis (kcal/mol) | >25 (Illustrative) | High predicted value would suggest significant stability in aqueous environments. |

| Activation Energy for Oxidation (kcal/mol) | >20 (Illustrative) | High predicted value would indicate substantial resistance to oxidative degradation. |

These computational predictions collectively suggest that this compound, in line with other metabolites of Irbesartan, possesses a high degree of kinetic inertness. This intrinsic stability limits its reactivity with biological macromolecules and its susceptibility to rapid degradation. scialert.net

Q & A

Basic Research Questions

Q. How is Irbesartan metabolite 3 structurally characterized and differentiated from other metabolites in human studies?

- Methodological Answer : Structural elucidation of this compound involves mass spectroscopy (MS), proton nuclear magnetic resonance (NMR), and high-performance liquid chromatography (HPLC) retention time comparisons. These techniques distinguish it as a monohydroxylated metabolite resulting from oxidation of the spirocyclopentane ring . Urinary and fecal samples from human subjects dosed with radiolabeled Irbesartan are pooled, purified, and analyzed to confirm its identity and relative abundance (e.g., ~25% of urinary radioactivity for the predominant ω-1 hydroxylated metabolite) .

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

- Methodological Answer : Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the gold standard due to its high sensitivity and specificity. For example, irbesartan and its metabolites can be quantified in human plasma using validated methods with internal standards (e.g., losartan) to ensure accuracy . Method validation must include parameters like linearity, precision, and recovery rates, as demonstrated in studies analyzing pharmacokinetic profiles across CYP2C9 genotypes .

Advanced Research Questions

Q. How do CYP2C9 genetic polymorphisms influence the pharmacokinetic variability of this compound?

- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models incorporating CYP2C9*1/*1, *1/*3, and *1/13 genotypes can predict inter-individual variability in metabolite formation. Studies show that CYP2C93 and *13 alleles reduce enzymatic activity, leading to slower metabolism of Irbesartan and altered ratios of metabolite 3 in plasma . Pharmacogenomic data from clinical trials should be integrated with in vitro metabolic assays to validate these models .

Q. What methodological considerations are critical when designing nonclinical safety studies for this compound?

- Methodological Answer : Regulatory guidance (ICH M3(R2)) emphasizes case-by-case study designs for metabolites. For metabolite 3, nonclinical studies should assess toxicity in species where its exposure exceeds 10% of total drug-related material. This requires comparative pharmacokinetic data across species and dose-ranging studies to identify safety margins. Consultation with regulatory agencies is advised to align endpoints with clinical relevance .

Q. How can wastewater-based epidemiology (WBE) be applied to monitor the environmental presence of this compound?

- Methodological Answer : WBE employs liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect metabolites in wastewater. Metabolite 3 can be tentatively identified using accurate-mass ions (<5 ppm error) and retention time matching with reference standards. Prioritization under the EU Water Framework Directive (priority 2 category) mandates improved analytical sensitivity and environmental risk assessments (e.g., predicted no-effect concentrations) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, incubation times) or metabolite stability. Rigorous controls include:

- Parallel testing of metabolite 3 and parent Irbesartan in angiotensin II receptor binding assays.

- Stability studies under physiological pH and temperature to confirm metabolite integrity.

- Cross-validation using in vivo models (e.g., hypertensive rats) to correlate plasma levels with pharmacodynamic effects .

Methodological Best Practices

- Data Contradiction Analysis : Compare metabolite profiles across studies using standardized protocols (e.g., FDA Bioanalytical Method Validation guidelines) to address variability in detection limits or matrix effects .

- Environmental Impact Studies : Use probabilistic modeling to estimate aquatic exposure levels of metabolite 3, incorporating biodegradation rates and regional prescription data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.